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Compound of Interest

Compound Name: Odulimomab

Cat. No.: B1169742 Get Quote

Introduction

Odulimomab is a murine monoclonal antibody that targets the alpha chain (CD11a) of

Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on the surface of

lymphocytes.[1][2] LFA-1 is critical for T-cell mediated immune responses, facilitating cell-to-cell

interactions by binding to Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting

cells (APCs) and other target cells.[1][3][4] By blocking the LFA-1/ICAM-1 interaction,

Odulimomab inhibits T-cell adhesion, activation, and effector functions, making it a candidate

for preventing transplant rejection and treating immunological diseases.[1][2][5] These

application notes provide detailed protocols for key in vitro assays to quantify the efficacy of

Odulimomab.

Mechanism of Action Overview

Odulimomab functions as an antagonist to LFA-1. This blockade disrupts the formation of the

immunological synapse, a specialized junction between a T-cell and an APC. This disruption

leads to downstream inhibition of T-cell activation signals, proliferation, and cytokine

production, thereby suppressing the immune response.[1][6] The following protocols are

designed to measure these specific inhibitory effects.

T-Cell Adhesion Assay
Principle
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This assay directly measures the ability of Odulimomab to block the LFA-1-mediated adhesion

of T-cells to a substrate coated with its ligand, ICAM-1.[7] Inhibition of adhesion is quantified by

measuring the reduction in the number of adherent cells in the presence of the antibody.

Experimental Protocol
Plate Coating:

Coat wells of a 96-well flat-bottom plate with recombinant human ICAM-1 (e.g., 10 µg/mL

in PBS) overnight at 4°C.

Wash the wells three times with sterile PBS to remove unbound ICAM-1.

Block non-specific binding by incubating wells with 1% BSA in PBS for 1-2 hours at 37°C.

Wash again three times with PBS.

Cell Preparation:

Isolate T-cells from human peripheral blood mononuclear cells (PBMCs) or use a suitable

T-cell line (e.g., Jurkat).

Label the T-cells with a fluorescent dye such as Calcein-AM or CFSE according to the

manufacturer's protocol for easy quantification.[7]

Resuspend the labeled cells in assay medium (e.g., RPMI + 0.5% BSA) at a concentration

of 1 x 10^6 cells/mL.

Adhesion Inhibition:

Prepare serial dilutions of Odulimomab and an isotype control antibody in assay medium.

In a separate plate, pre-incubate 1 x 10^5 T-cells (100 µL) with an equal volume of the

antibody dilutions for 30-60 minutes at 37°C.

Transfer 100 µL of the cell/antibody mixture to each ICAM-1 coated well.

Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
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Quantification:

Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. Be

careful not to disturb the adherent cell layer.

Measure the fluorescence of the remaining adherent cells using a fluorescence plate

reader.

Calculate the percentage of adhesion inhibition relative to the untreated control.

Data Presentation
Summarize the results in a table to determine the IC50 value (the concentration of

Odulimomab that inhibits 50% of T-cell adhesion).

Odulimomab Conc.
(µg/mL)

Mean Fluorescence
Intensity (MFI)

% Adhesion % Inhibition

0 (Control) 5000 100% 0%

0.01 4500 90% 10%

0.1 3500 70% 30%

1 2500 50% 50%

10 1000 20% 80%

100 550 11% 89%

Isotype Control (100) 4950 99% 1%

Mixed Lymphocyte Reaction (MLR) Assay
Principle

The MLR is a functional assay that models the T-cell response to allogeneic antigens,

mimicking the initial phase of transplant rejection.[8][9] It measures the ability of Odulimomab
to suppress T-cell proliferation when T-cells from one donor (responder) are stimulated by cells

from an HLA-mismatched donor (stimulator).[10]
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Experimental Protocol
Cell Preparation:

Isolate PBMCs from two healthy, HLA-mismatched donors.

Responder Cells: Label PBMCs from Donor A with a proliferation tracking dye like CFSE

or CellTrace™ Violet (CTV).

Stimulator Cells: Treat PBMCs from Donor B with a mitotic inhibitor (e.g., Mitomycin C or

irradiation) to prevent their proliferation. This ensures that any measured proliferation is

from the responder cells.

Co-culture Setup:

In a 96-well round-bottom plate, plate 1 x 10^5 responder cells per well.

Add 1 x 10^5 stimulator cells to each well (for a 1:1 ratio).

Add serial dilutions of Odulimomab or an isotype control antibody to the co-cultures.

Include a "no treatment" control.

Culture the cells for 5-7 days at 37°C in a humidified CO2 incubator.

Proliferation Analysis:

Harvest the cells from the plate.

Stain the cells with antibodies against T-cell markers such as CD3, CD4, and CD8.

Analyze the samples by flow cytometry.

Gate on the CD4+ and CD8+ T-cell populations and measure the dilution of the

proliferation dye (e.g., CFSE). Each peak of reduced fluorescence represents a cell

division.

Data Presentation
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Present the data as the percentage of divided cells or a proliferation index. Calculate the IC50

for inhibition of proliferation.

Treatment
Concentrati
on (µg/mL)

% Divided
CD4+ T-
Cells

% Inhibition
(CD4+)

% Divided
CD8+ T-
Cells

% Inhibition
(CD8+)

No Treatment 0 75.2% 0% 68.5% 0%

Odulimomab 0.1 55.8% 25.8% 50.1% 26.9%

Odulimomab 1 30.1% 60.0% 25.7% 62.5%

Odulimomab 10 8.3% 89.0% 7.2% 89.5%

Isotype

Control
10 74.5% 0.9% 67.9% 0.9%

Cytokine Release Assay
Principle

Activated T-cells produce and secrete pro-inflammatory cytokines such as IL-2, IFN-γ, and

TNF-α.[11] This assay measures the ability of Odulimomab to inhibit the release of these

cytokines from T-cells following stimulation. This can be performed on the supernatants from

the MLR assay or a separate stimulation assay.

Experimental Protocol
Setup T-Cell Stimulation:

Use the experimental setup from the MLR assay (Protocol 2) or a polyclonal stimulation

method.

For polyclonal stimulation, coat a 96-well plate with an anti-CD3 antibody (e.g., OKT3) and

add soluble anti-CD28 antibody along with PBMCs.

Add serial dilutions of Odulimomab or an isotype control.
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Sample Collection:

After an appropriate incubation period (e.g., 48-72 hours), centrifuge the plate to pellet the

cells.

Carefully collect the supernatant from each well without disturbing the cell pellet.

Cytokine Quantification:

Measure the concentration of key cytokines (e.g., IFN-γ, IL-2, TNF-α) in the collected

supernatants.

Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs for quantification.

Follow the manufacturer's protocol for the chosen assay.

Data Presentation
Tabulate the cytokine concentrations for each condition and calculate the percent inhibition.

Treatment
Concentrati
on (µg/mL)

IFN-γ
(pg/mL)

% Inhibition IL-2 (pg/mL) % Inhibition

No Treatment 0 2500 0% 1500 0%

Odulimomab 0.1 1875 25% 1050 30%

Odulimomab 1 1000 60% 525 65%

Odulimomab 10 250 90% 120 92%

Isotype

Control
10 2450 2% 1480 1.3%
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Caption: Mechanism of Action of Odulimomab.
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Caption: Workflow for the T-Cell Adhesion Assay.
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Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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